But-2-yne-1,1-diol
CAS No.: 11070-67-0
Cat. No.: VC14220715
Molecular Formula: C4H6O2
Molecular Weight: 86.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 11070-67-0 |
|---|---|
| Molecular Formula | C4H6O2 |
| Molecular Weight | 86.09 g/mol |
| IUPAC Name | but-2-yne-1,1-diol |
| Standard InChI | InChI=1S/C4H6O2/c1-2-3-4(5)6/h4-6H,1H3 |
| Standard InChI Key | YNCZNSWQAGQAJY-UHFFFAOYSA-N |
| Canonical SMILES | CC#CC(O)O |
Introduction
Molecular Structure and Basic Properties
But-2-yne-1,1-diol has the molecular formula C₄H₆O₂ and a molecular weight of 86.08920 g/mol . Its structure features a central alkyne group (C≡C) flanked by two hydroxyl groups on the terminal carbons (positions 1 and 1'), as shown in the IUPAC name but-2-yne-1,1-diol. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₆O₂ | |
| Molecular Weight | 86.08920 g/mol | |
| Exact Mass | 86.03680 g/mol | |
| Topological Polar Surface Area | 40.46 Ų |
The compound’s density, boiling point, and melting point remain uncharacterized in publicly available literature . Computational studies predict a polar surface area of 40.46 Ų, suggesting moderate solubility in polar solvents .
Synthesis and Reactivity
Reactivity Patterns
The juxtaposition of hydroxyl and alkyne groups creates unique reactivity. Hydroxyl groups enable hydrogen bonding and participation in condensation reactions, while the alkyne moiety allows for cycloadditions, hydrogenation, or metal-catalyzed cross-coupling. For example:
-
Hydrogenation: The alkyne could be reduced to a cis- or trans-alkene or fully saturated alkane, depending on catalyst selection.
-
Oxidation: The hydroxyl groups may undergo oxidation to ketones or carboxylic acids under strong oxidizing conditions.
Notably, the absence of reported reactions involving but-2-yne-1,1-diol underscores the need for targeted research in this area.
Comparative Analysis with 2-Butyne-1,4-diol
But-2-yne-1,1-diol is often conflated with its structural isomer, 2-butyne-1,4-diol (CAS 110-65-6), which has hydroxyl groups at the 1 and 4 positions. Critical differences include:
| Property | But-2-yne-1,1-diol | 2-Butyne-1,4-diol |
|---|---|---|
| Hydroxyl Positions | 1,1' | 1,4 |
| Melting Point | N/A | 54°C |
| Boiling Point | N/A | 238°C |
| Solubility | Not reported | 3740 g/L in water |
The 1,4-diol isomer is industrially significant, serving as a precursor to 1,4-butanediol, corrosion inhibitors, and electroplating additives . By contrast, the 1,1-diol variant lacks documented large-scale applications, likely due to synthetic challenges or stability concerns.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume